3-(2-formyl-1H-indol-1-yl)propanoic acid
Overview
Description
“3-(2-formyl-1H-indol-1-yl)propanoic acid” is a compound with the molecular formula C12H11NO3 . It has a molecular weight of 217.221 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of “3-(2-formyl-1H-indol-1-yl)propanoic acid” includes an indole ring, a formyl group, and a propanoic acid group . The exact mass of the compound is 217.073898 .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 466.7±25.0 °C at 760 mmHg . The flash point is 236.1±23.2 °C . The compound’s vapour pressure is 0.0±1.2 mmHg at 25°C .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties, which could make them useful in the treatment of conditions characterized by inflammation .
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer. Their ability to interact with cancer cells could make them valuable in the development of new cancer therapies .
Anti-HIV Activity
Some indole derivatives have been reported to have anti-HIV activity, which could make them useful in the treatment of HIV .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties, which could make them useful in the prevention of diseases caused by oxidative stress .
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties, which could make them useful in the treatment of various bacterial and fungal infections .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties, which could make them useful in the treatment of diabetes .
Antimalarial Activity
Indole derivatives have been found to possess antimalarial properties, which could make them useful in the treatment of malaria .
Future Directions
The future directions for “3-(2-formyl-1H-indol-1-yl)propanoic acid” could involve further exploration of its biological activities and potential therapeutic applications. Indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences various biological activities . The compound’s interaction with its targets could lead to changes in cellular processes, potentially contributing to its biological effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways could contribute to the compound’s overall biological impact.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
3-(2-formylindol-1-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-8-10-7-9-3-1-2-4-11(9)13(10)6-5-12(15)16/h1-4,7-8H,5-6H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWRORSJFWYSEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CCC(=O)O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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